Computed Molecular Properties Differentiate This Compound from the Closest Available Analog: (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Direct biological data for CAS 897474-89-4 are absent from the peer-reviewed literature. However, its computed physicochemical properties can be compared against the closest cataloged analog lacking the 4-methyl substituent: (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone (PubChem CID 3615645). The target compound has a calculated XLogP3 of 4.1 versus the unsubstituted analog's XLogP3 of 3.2, indicating higher lipophilicity that may influence membrane permeability and non-specific binding [1][2]. The molecular weight is 343.5 g/mol versus 329.4 g/mol for the des-methyl analog. Both compounds have 0 hydrogen bond donors and 5 hydrogen bond acceptors. The 4-methyl group increases the topological polar surface area (TPSA) modestly and alters the electron density distribution on the benzothiazole ring, as evidenced by DFT calculations on related methyl-substituted benzothiazoles [3].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 4.1 (PubChem computed) |
| Comparator Or Baseline | (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = +0.9 (28% increase in computed lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
This difference in lipophilicity can significantly affect compound solubility, passive membrane permeability, and off-target binding profiles, making the 4-methyl analog a distinct chemical entity for screening campaigns.
- [1] PubChem. (2025). Compound Summary for CID 7539229: (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 3615645: (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone. National Center for Biotechnology Information. View Source
- [3] Yarim, M., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649–654. View Source
